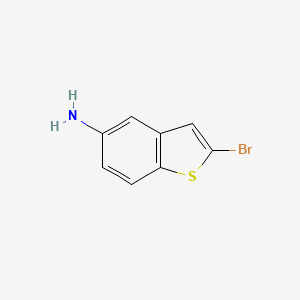
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a chemical compound characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a tetrahydroquinoline ring
Méthodes De Préparation
The synthesis of 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Hydroxylation: Introduction of the hydroxy group at the 8th position.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction environments.
Analyse Des Réactions Chimiques
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or alter the quinoline ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) are commonly used.
Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with altered functional groups or ring structures.
Applications De Recherche Scientifique
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and trifluoromethyl groups play crucial roles in binding to these targets, influencing their activity and pathways involved in biological processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other hydroxy and trifluoromethyl-substituted quinolines and tetrahydroquinolines. Compared to these, 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
- 8-Hydroxy-8-methyl-tridecanoate
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making this compound a unique entity in its class.
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-6,7-dihydro-5H-quinolin-8-ol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)5-1-3-7-4-2-6-14-8(7)9/h2,4,6,15H,1,3,5H2 |
Clé InChI |
PSEBVTDNBYLYKF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C1)(C(F)(F)F)O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)

![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)




